molecular formula C18H19N3O2S B11369432 5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11369432
M. Wt: 341.4 g/mol
InChI Key: OWQHPHYLRFXLKD-UHFFFAOYSA-N
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Description

5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrimidine derivative under controlled conditions to form the desired heterocyclic structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,5-dimethylphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-2-prop-2-enylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H19N3O2S/c1-4-7-24-18-20-16-15(17(23)21-18)13(9-14(22)19-16)12-8-10(2)5-6-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H2,19,20,21,22,23)

InChI Key

OWQHPHYLRFXLKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(=O)NC3=C2C(=O)NC(=N3)SCC=C

Origin of Product

United States

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